N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester
Overview
Description
N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester is a compound that belongs to the class of hydrazinecarboxylic acid derivatives. This compound is characterized by the presence of an acryloyl group, a benzyl group, and a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester typically involves the reaction of N’-benzylhydrazinecarboxylic acid tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acryloyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester involves its interaction with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The benzyl group can enhance the compound’s binding affinity to specific targets, while the tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N’-Acryloyl-N’-methylhydrazinecarboxylic acid tert-butyl ester
- N’-Acryloyl-N’-phenylhydrazinecarboxylic acid tert-butyl ester
- N’-Acryloyl-N’-ethylhydrazinecarboxylic acid tert-butyl ester
Uniqueness
N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the benzyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly useful in applications where strong and specific interactions are required.
Properties
IUPAC Name |
tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17(11-12-9-7-6-8-10-12)16-14(19)20-15(2,3)4/h5-10H,1,11H2,2-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYRLQBPXRLUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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